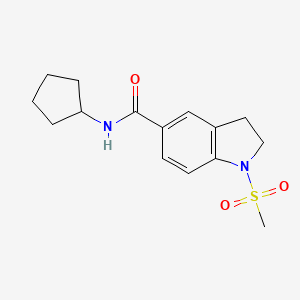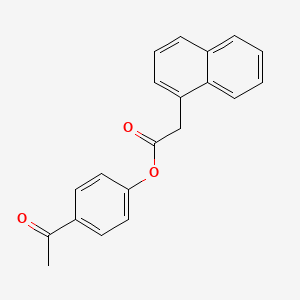
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide exerts its antitumor effects by inhibiting the activity of EZH2, which is involved in the epigenetic regulation of gene expression. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, this compound can reverse these epigenetic changes and restore normal gene expression patterns, thereby inhibiting tumor growth and promoting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of its biochemical effects, this compound has been shown to induce global changes in histone methylation patterns, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its potent and selective inhibition of EZH2, which makes it a valuable tool for studying the role of EZH2 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of synthesis may limit its widespread use in academic research.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide and related compounds. One area of interest is the development of combination therapies that target multiple epigenetic regulators, such as EZH2 and DNA methyltransferases. Another potential direction is the investigation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, which may enhance the antitumor immune response. Finally, further studies are needed to elucidate the mechanisms of resistance to EZH2 inhibitors and to identify biomarkers that can predict response to therapy.
Synthesemethoden
The synthesis of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the indoline ring, and the introduction of the methylsulfonyl and cyclopentyl groups. The detailed synthesis method has been described in a research paper published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition to its anticancer effects, this compound has also been investigated for its potential therapeutic applications in other diseases, such as sickle cell disease and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-9-8-11-10-12(6-7-14(11)17)15(18)16-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZNXYLPBRDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)




![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
